molecular formula C19H23N3O5 B8264927 DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE

DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE

Cat. No.: B8264927
M. Wt: 373.4 g/mol
InChI Key: FRIYDCPSDSOSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring substituted with a methoxybenzyl group and an amino group, which is further linked to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE typically involves the condensation of diethyl malonate with an appropriate pyrazole derivative. The reaction is usually carried out under basic conditions, using a base such as sodium ethoxide or potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of DIETHYL 2-(((1-(4-METHOXYBENZYL)-1H-PYRAZOL-5-YL)AMINO)METHYLENE)MALONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-{[(4-methylphenyl)amino]methylidene}propanedioate
  • Diethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate
  • Diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylidene}propanedioate

Uniqueness

Diethyl ({[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

diethyl 2-[[[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-4-26-18(23)16(19(24)27-5-2)12-20-17-10-11-21-22(17)13-14-6-8-15(25-3)9-7-14/h6-12,20H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIYDCPSDSOSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=NN1CC2=CC=C(C=C2)OC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(4-Methoxybenzyl)-2H-pyrazol-3-ylamine hydrochloride (5.582 g) was neutralized with a saturated sodium bicarbonate solution, and the resulting mixture was extracted with ethyl acetate. To the obtained yellow oil, 2-ethoxymethylenemalonic acid diethyl ester (3.89 mL, 0.7 equivalents) was added. The mixture was stirred at 120° C., and 2-ethoxymethylenemalonic acid diethyl ester (about 1 equivalent in total) was further added thereto while stirring at 120° C. to consume the raw material. The reaction solution was purified by silica-gel column chromatography (ethyl acetate/hexane=2/1 to 3/0) to give 2-{[2-(4-methoxybenzyl)-2H-pyrazol-3-ylamino]methylene}malonic acid diethyl ester (5.420 g, yield: 53%) as a yellow oil.
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